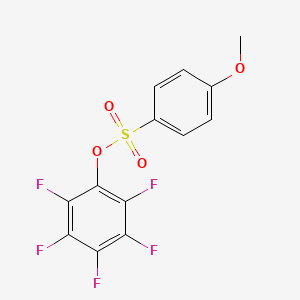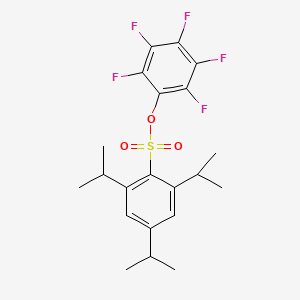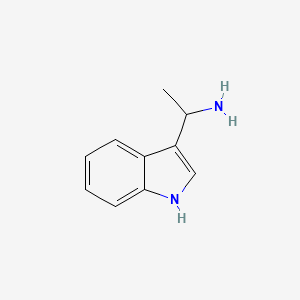
1-(1H-indol-3-yl)ethanamine
Descripción general
Descripción
1-(1H-indol-3-yl)ethanamine is a chemical compound that serves as a core structure for various derivatives with potential biological activities. It is an indole derivative, which is a heterocyclic compound with a bicyclic structure, including a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole moiety is a common framework in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of 1-(1H-indol-3-yl)ethanamine derivatives has been achieved through various methods. For instance, a series of derivatives were synthesized by acylation of 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride . Another approach involved the condensation of 1H-indol-3-ethanamine derivatives with 1,2-cyclohexanedione, followed by transformations using Pictet-Spengler reaction conditions . Additionally, novel derivatives were synthesized by cyclization of corresponding 1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea with 2-bromoacetophenone .
Molecular Structure Analysis
The molecular structures of the synthesized 1-(1H-indol-3-yl)ethanamine derivatives were confirmed using various spectroscopic techniques such as 1H NMR, IR, mass spectra, and elemental analysis . These techniques provide detailed information about the molecular framework and substitution patterns on the indole core.
Chemical Reactions Analysis
The indole derivatives exhibit a range of chemical reactivity, which is utilized in their synthesis and further transformations. For example, the reaction of 3-hydroxy-3H-indole-3-ethanamines with enamines in the presence of tosyl or mesyl chloride was used to introduce various substituents at the 2-position of the indole ring . The ability to undergo isomerization and rearrangement reactions was also demonstrated, as seen in the synthesis of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones and their subsequent rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(1H-indol-3-yl)ethanamine derivatives are influenced by the substituents on the indole core. These properties are crucial for their biological activity and pharmacokinetic profile. For instance, the indolic aldonitrones halogenated at position 5 of the indole core were found to be potent inhibitors of the Staphylococcus aureus NorA efflux pump . The introduction of various substituents can also lead to compounds with moderate-to-potent antiproliferative activities against different cancer cell lines . The antimicrobial activity of these derivatives was also evaluated, with some compounds showing activity against Gram-positive and Gram-negative bacteria, as well as fungal species .
Aplicaciones Científicas De Investigación
1. Pro-Inflammatory Cytokine Production
- Methods of Application: DPIE was applied to IL-1β-stimulated gingival fibroblasts (GFs) and primary human periodontal ligament cells (PDLs). The enhancing activity of DPIE in IL-1β-induced cytokine production increased in a dose-dependent manner without cytotoxicity .
- Results: DPIE showed a synergistic increase in inflammatory molecules and cytokine production (IL-6, IL-8, and COX-2) at both mRNA and protein levels in IL-1β-stimulated GFs .
2. Synthesis of DPIE Derivatives
- Application Summary: DPIE derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE. These derivatives were then tested for their regulatory effects on pro-inflammatory cytokine production in IL-1β-stimulated primary human oral cells .
- Methods of Application: A docking simulation was performed to predict a possible binding pose in complex with IL-1R1. The effect of the chemicals was determined in human gingival fibroblasts (GFs) following IL-1β induction .
- Results: The DPIE derivatives affected different aspects of cytokine production. Some groups enabled synergistic pro-inflammatory cytokine production, while others caused diminished cytokine production compared to DPIE stimulation .
3. Antibacterial Activity
- Application Summary: Certain indolic N-hydroxylamines, which are derivatives of 1-(1H-indol-3-yl)ethanamine, have been found to inhibit predominantly the growth of Staphylococcus strains, including MRSA and VISA strains .
- Results: The results suggest that these compounds have potential as new antibacterial agents .
4. Synthesis of DPIE Derivatives
- Application Summary: Alkyl aldehydes, such as butyraldehyde, pentanal, and 4-aminobutanal, were used to afford the 3-alkyl-substituted-1H-indoles in good yields .
- Results: The results suggest that these compounds have potential as new antibacterial agents .
5. Antibacterial Agents
- Application Summary: DPIE derivatives have been synthesized and evaluated as new antibacterial agents. They inhibit the growth of Staphylococcus strains, including MRSA and VISA strains .
- Results: The results suggest that these compounds have potential as new antibacterial agents .
6. Organic Synthesis
Safety And Hazards
Propiedades
IUPAC Name |
1-(1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNMNLNTLNOVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388485 | |
| Record name | 1-(1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)ethanamine | |
CAS RN |
19955-83-0 | |
| Record name | 1-(1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

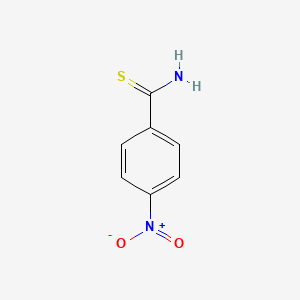

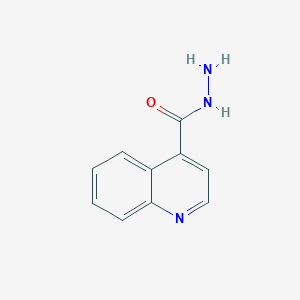

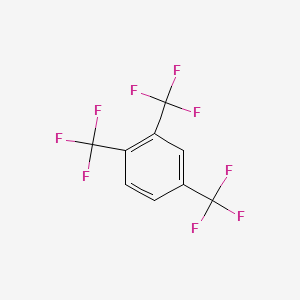
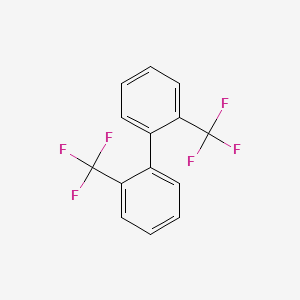
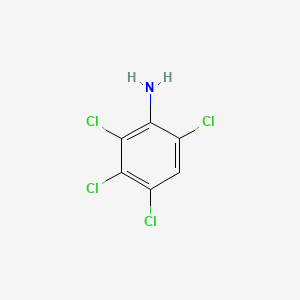
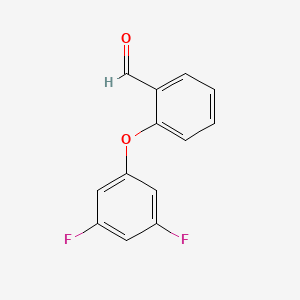
![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)
![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)
![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)

